![molecular formula C11H7ClF3N3O2S B2422174 N-(4-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]-1,3-thiazol-2-yl)méthylcarbamate CAS No. 2061171-88-6](/img/structure/B2422174.png)
N-(4-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]-1,3-thiazol-2-yl)méthylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, which led to the formation of the correspondent compound . This compound was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in their structure . These elements bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Applications agrochimiques
Ce composé est un motif structurel clé dans les ingrédients agrochimiques actifs . Ses dérivés sont principalement utilisés pour protéger les cultures des ravageurs . Le fluazifop-butyl a été le premier dérivé introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux dérivés ont acquis des noms communs ISO .
Applications pharmaceutiques
Plusieurs dérivés de ce composé sont utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant ce groupement ont été approuvés pour la commercialisation, et de nombreux candidats sont actuellement en phase d'essais cliniques .
Applications vétérinaires
Deux produits vétérinaires contenant ce composé ont été approuvés pour la commercialisation .
Synthèse de trifluorométhylpyridines
Ce composé est utilisé dans la synthèse de trifluorométhylpyridines, qui sont des intermédiaires clés dans la production de divers produits agrochimiques et pharmaceutiques .
Inhibition de la croissance bactérienne
Un dérivé de ce composé, le 4-(3-chloro-5-(trifluorométhyl)pyridin-2-yl)-N-(4-méthoxypyridin-2-yl)pipérazine-1-carbothioamide (ML267), est un puissant inhibiteur de la phosphopantothéinyl transférase bactérienne. Cela inhibe le métabolisme secondaire et entrave la croissance bactérienne .
Développement de produits chimiques organiques fluorés
Les propriétés uniques du fluor et des groupements contenant du fluor, tels que ce composé, ont permis de réaliser de nombreuses avancées dans les domaines agrochimique, pharmaceutique et des matériaux fonctionnels .
Amélioration de la puissance des médicaments
Une molécule avec un groupe -CF3, attaché à un centre stéréogène tertiaire dans un cycle hétéroaliphatique, a montré une amélioration de la puissance du médicament en termes d'inhibition de l'enzyme transcriptase inverse .
Conception et synthèse de dérivés de la pyrimidinamine
Ce composé est utilisé comme modèle dans la conception et la synthèse de dérivés de la pyrimidinamine, qui ont montré une excellente activité fongicide .
Mécanisme D'action
Target of Action
Similar compounds with a trifluoromethylpyridine motif have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on their specific structures .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
An advanced analogue of a similar series, ml267, has been highlighted for its in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles .
Result of Action
Similar compounds have been found to have various effects, depending on their specific structures and targets .
Action Environment
It’s known that environmental factors can significantly influence the action and efficacy of similar compounds .
Orientations Futures
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development and study of new TFMP derivatives like “methyl N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}carbamate” will likely continue to be a significant area of research in the future.
Propriétés
IUPAC Name |
methyl N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2S/c1-20-10(19)18-9-17-7(4-21-9)8-6(12)2-5(3-16-8)11(13,14)15/h2-4H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPWRPINTZIUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B2422093.png)
![3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2422095.png)
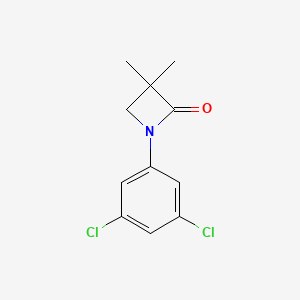
![N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2422100.png)
![2-Amino-2-[3-nitro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2422101.png)
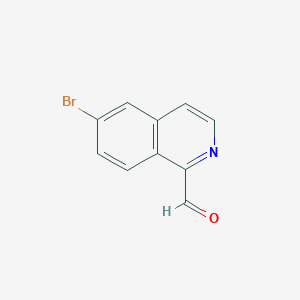
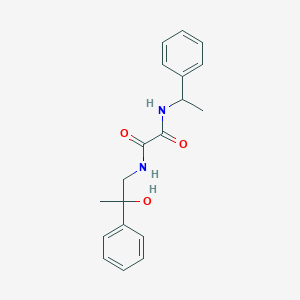
![N-(2,3-dichlorophenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2422105.png)



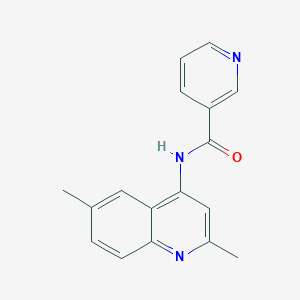
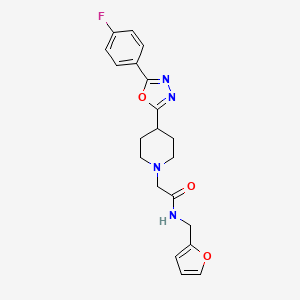
![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2422114.png)
